REACTION_CXSMILES
|
Br[C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[Cl:10].[Cu][C:12]#[N:13].CN1C(=O)CCC1.N>O>[NH2:6][C:5]1[CH:7]=[C:8]([F:9])[C:2]([C:12]#[N:13])=[C:3]([Cl:10])[CH:4]=1
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1F)Cl
|
Name
|
copper(I)cyanide
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the formed precipitate was separated by filtration
|
Type
|
CUSTOM
|
Details
|
flushed with water
|
Type
|
CUSTOM
|
Details
|
The filtered precipitate was dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C#N)C(=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |